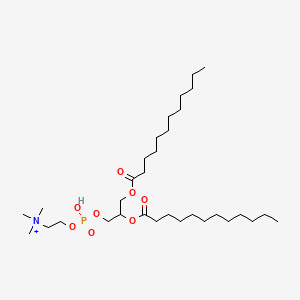

DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H65NO8P+ |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1 |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational Aspects of L Beta,gamma Dilauroyl Alpha Lecithin Dlpc in Academic Research

Historical Context and Evolution of Phospholipid Research Paradigms

The journey to understanding phospholipids (B1166683) began in the 19th century. In the 1800s, the initial discovery of a phosphorus-containing lipid from egg yolk, named "lecithin," marked the dawn of lipid biochemistry. nih.gov By 1874, Johann Ludwig Wilhelm Thudichum had identified the fundamental components of lecithin (B1663433) as phosphoric acid, glycerol (B35011), fatty acids, and a nitrogenous base, and he coined the term "phosphatides" for this class of molecules. nih.gov Thudichum also distinguished between lecithin (phosphatidylcholine), which was soluble in alcohol, and "cephalin," a mixture of other phospholipids that were not. nih.gov

For decades, the role of these molecules remained enigmatic. A pivotal shift occurred with the development of the "fluid mosaic model" by Singer and Nicolson in 1972, which proposed that biological membranes are fluid, two-dimensional lipid bilayers with embedded proteins. nih.gov This model revolutionized cell biology, framing the lipid bilayer not as a static barrier but as a dynamic environment crucial for cellular processes. wikipedia.org It built upon earlier concepts that recognized the amphiphilic nature of phospholipids—possessing a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail—which drives their self-assembly into bilayers in aqueous environments. taylorandfrancis.comnih.gov

The evolution of research was also driven by technological advances. The invention of the ultracentrifuge allowed for the isolation and classification of lipoproteins, complexes of lipids and proteins, in the 1920s and 1930s. nih.gov Later, techniques like isotopic labeling were instrumental in elucidating the biosynthetic pathways of phospholipids. nih.gov As the understanding of membrane complexity grew, the focus shifted from studying heterogeneous lipid mixtures to using well-defined, synthetic phospholipids like DLPC to probe specific biophysical phenomena. This transition allowed researchers to control variables such as acyl chain length, saturation, and headgroup type, leading to a more precise understanding of how individual lipid species contribute to the collective properties of the membrane. patsnap.comnasa.gov

The Unique Role of Saturated Short-Chain Phosphatidylcholines in Biophysical Investigations

Phosphatidylcholines are a major class of phospholipids in eukaryotic cell membranes. nih.gov Their properties are largely dictated by the length and degree of saturation of their two fatty acid chains. Saturated fatty acids contain only single carbon-carbon bonds, resulting in straight, flexible chains. youtube.com Unsaturated fatty acids, with one or more double bonds, have kinks in their chains.

Saturated short-chain phosphatidylcholines, such as DLPC (which has two 12-carbon lauroyl chains), occupy a special niche in research for several key reasons:

High Curvature and Micelle Formation: Unlike their long-chain counterparts which strongly favor the formation of planar bilayers, short-chain phospholipids like DLPC have a relatively large headgroup area compared to their smaller tail volume. This molecular geometry can induce positive curvature stress in membranes and, above a certain concentration known as the critical micelle concentration (CMC), they tend to self-assemble into small, spherical aggregates called micelles rather than extended bilayers. acs.orgnih.gov This property is exploited to solubilize membranes and membrane proteins.

Altered Membrane Fluidity and Phase Behavior: The length and saturation of acyl chains significantly influence the membrane's phase transition temperature (Tm), the temperature at which it shifts from a tightly packed gel state to a more fluid liquid-crystalline state. Shorter chains, having weaker van der Waals interactions, lead to lower Tm values. For instance, DLPC has a Tm of -2°C, meaning it exists in a fluid state even at low temperatures, whereas dipalmitoylphosphatidylcholine (DPPC), with its 16-carbon chains, has a Tm of 41°C. avantiresearch.comavantiresearch.comnih.gov This inherent fluidity makes short-chain PCs useful for creating highly dynamic model membranes.

Interdigitation: In mixtures with long-chain lipids, the short chains of DLPC can interdigitate, meaning they insert between the leaflets of the opposing monolayer. This can significantly alter membrane thickness, stability, and permeability, providing a tool to study the effects of lipid packing defects. nist.gov

Defined Physical Properties: As synthetic molecules, short-chain PCs offer high purity and a defined structure. This contrasts with lipids extracted from natural sources, which are often heterogeneous mixtures. This homogeneity is critical for reproducible biophysical experiments, allowing researchers to correlate specific molecular features with macroscopic membrane behaviors. frontiersin.org

These characteristics make saturated short-chain phosphatidylcholines powerful tools for studying lipid-protein interactions, membrane fusion and fission, and the stability of lipid domains. nih.govnih.gov

Structural Specificity of DLPC and its Fundamental Implications for Membrane Organization

DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) is defined by its specific molecular structure: a glycerol backbone attached to two saturated 12-carbon lauroyl fatty acids at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup at the sn-3 position. This structure dictates its behavior in aqueous solutions and its influence on lipid membranes.

Quantitative X-ray scattering studies have provided detailed structural information for fully hydrated DLPC bilayers in the fluid phase. nih.gov These studies reveal key structural parameters that are fundamental to its role in membrane organization. The shorter acyl chains of DLPC result in a thinner bilayer compared to phosphatidylcholines with longer chains, such as DMPC (14 carbons) or DPPC (16 carbons). nih.gov This reduced thickness influences the hydrophobic matching with transmembrane proteins and can affect their function.

Two critical physical parameters for DLPC are its phase transition temperature (Tm) and its critical micelle concentration (CMC).

Phase Transition Temperature (Tm): This is the temperature at which the lipid transitions from a gel-like, ordered state to a fluid, disordered state. The Tm for DLPC is very low, ensuring it remains in a fluid state under most experimental conditions. avantiresearch.comavantiresearch.comnist.gov

Critical Micelle Concentration (CMC): This is the concentration above which DLPC monomers in solution begin to form micelles. sigmaaldrich.com Its relatively low CMC makes it an effective detergent for solubilizing membranes and membrane proteins at concentrations where it can disrupt the bilayer structure. acs.orgwyatt.com

The table below summarizes key physical properties of DLPC in comparison to other common saturated phosphatidylcholines.

| Compound | Abbreviation | Acyl Chain | Tm (°C) | Area per Lipid (Ų) |

|---|---|---|---|---|

| L-beta,gamma-Dilauroyl-alpha-lecithin | DLPC | 12:0 | -2 avantiresearch.comavantiresearch.com | 63.2 nih.gov |

| Dimyristoylphosphatidylcholine (B1235183) | DMPC | 14:0 | 24 avantiresearch.comresearchgate.net | 60.6 nih.gov |

| Dipalmitoylphosphatidylcholine | DPPC | 16:0 | 41 avantiresearch.comnih.gov | N/A |

| Distearoylphosphatidylcholine | DSPC | 18:0 | 55 avantiresearch.comavantiresearch.com | N/A |

The combination of a low Tm and the ability to form micelles makes DLPC a versatile tool. In model membranes, it can be used to generate highly fluid environments or to create bicelles (disk-shaped lipid aggregates) when mixed with longer-chain phospholipids. These structures are particularly useful for structural studies of membrane proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural properties of DLPC fundamentally influence membrane thickness, curvature, and lateral organization, making it a key component in constructing model systems that mimic the complexity of biological membranes. nih.govnih.gov

Overview of Key Research Domains Utilizing DLPC as a Model System or Component

The distinct properties of DLPC have made it a staple in numerous areas of scientific research, where it is used both as a standalone model system and as a component in more complex lipid mixtures.

Membrane Protein Solubilization and Crystallization: Due to its detergent-like properties, DLPC is widely used to gently extract membrane proteins from their native environment and maintain their stability in solution. Its ability to form micelles and bicelles provides a membrane-mimicking environment that can preserve the protein's native fold, which is often a prerequisite for successful structural determination by X-ray crystallography or cryo-electron microscopy. nih.gov

Model Membrane and Lipid Raft Studies: DLPC is a fundamental component in the creation of artificial membranes such as liposomes and supported lipid bilayers. researchgate.netmdpi.com Researchers use these systems to study a wide range of membrane phenomena, including permeability, fusion, and the interaction with drugs or peptides. When mixed with lipids that have higher melting temperatures, like sphingolipids and cholesterol, DLPC can help investigate the formation and properties of "lipid rafts"—specialized membrane microdomains thought to organize signaling proteins. nih.gov

Drug Delivery Systems: The ability of phospholipids to form vesicles (liposomes) makes them attractive as carriers for drug delivery. While less common than its longer-chain counterparts for stable drug encapsulation, DLPC's properties are explored in specialized delivery systems. For instance, its fusogenic properties can be harnessed to facilitate the merger of the carrier vesicle with a target cell membrane, aiding in the release of the therapeutic agent.

Biomedical and Metabolic Research: Recent studies have highlighted unexpected roles for specific lipid species in cellular signaling and disease. For example, research has investigated DLPC's effects on metabolic processes, finding that it can reduce fat accumulation in the liver by suppressing lipogenesis (the metabolic formation of fat). researchgate.net In another context, DLPC has been shown to induce a specific type of cell death called ferroptosis in certain cancer cells, suggesting potential therapeutic applications. nih.gov These findings underscore the importance of studying individual phospholipid species to uncover their unique biological functions.

The versatility of DLPC, stemming directly from its short, saturated acyl chains, ensures its continued use across a broad spectrum of research, from fundamental biophysics to translational medicine.

Synthesis and Advanced Purification Methodologies for L Beta,gamma Dilauroyl Alpha Lecithin

Chemo-Enzymatic Synthesis Pathways of DLPC

Chemo-enzymatic synthesis offers a powerful approach to producing complex molecules like DLPC by combining the selectivity of enzymes with the versatility of chemical reactions. fishersci.com This strategy often leads to higher yields and purity compared to purely chemical or biological methods.

Optimization of Enzyme-Catalyzed Transesterification for DLPC Production

Enzyme-catalyzed transesterification is a prominent method for the synthesis of structured phospholipids (B1166683) like DLPC. Lipases are commonly employed for their ability to catalyze the exchange of acyl groups between a glycerophospholipid backbone and a fatty acid ester. nih.govrsc.org The reaction typically involves the transesterification of sn-glycero-3-phosphocholine (GPC) with lauric acid or its esters.

The optimization of reaction parameters is critical to maximize the yield and purity of DLPC. Key factors influencing the efficiency of lipase-catalyzed transesterification include the choice of lipase (B570770), reaction temperature, substrate molar ratio, and the reaction medium. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are often favored due to their stability and reusability. rsc.orgcapes.gov.br

Below is a table summarizing optimized reaction conditions for the lipase-catalyzed synthesis of a structured phosphatidylcholine, which can be adapted for DLPC production.

| Parameter | Optimized Value | Reference |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | rsc.org |

| Substrate Molar Ratio (GPC:Lauric Acid Ester) | 1:10 | researchgate.net |

| Temperature | 55-65 °C | sigmaaldrich.com |

| Reaction Time | 24-48 hours | nih.gov |

| Solvent | Toluene or solvent-free system | nih.govrsc.org |

| Water Content | <1% (v/v) | nih.gov |

This table presents representative optimized conditions for the synthesis of structured phospholipids, which are applicable to DLPC synthesis.

Regioselective Acylation Approaches in DLPC Synthesis

Regioselective acylation is crucial for the synthesis of DLPC to ensure that the lauroyl groups are specifically attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Lipases exhibit high regioselectivity, often preferentially catalyzing acylation at the primary hydroxyl group (sn-1) of the glycerol backbone. nih.gov

For the synthesis of DLPC, a two-step enzymatic acylation can be envisioned. First, a lipase can be used to acylate the sn-1 position of sn-glycero-3-phosphocholine with lauric acid. Following purification of the mono-acylated intermediate, a second enzymatic or chemical acylation step can be performed to introduce the second lauroyl group at the sn-2 position. The choice of enzyme and reaction conditions plays a pivotal role in achieving the desired regioselectivity. nih.gov

Total Chemical Synthesis Strategies for DLPC

Total chemical synthesis provides a highly controlled route to DLPC, allowing for precise control over the stereochemistry and purity of the final product. These multi-step syntheses often involve the use of protecting groups to selectively mask reactive functional groups. numberanalytics.comorganic-chemistry.orgwikipedia.org

Protection Group Chemistry in Multistep DLPC Synthesis

The synthesis of DLPC from a chiral precursor like sn-glycero-3-phosphocholine requires the protection of the phosphate (B84403) and choline (B1196258) moieties while the acylation of the hydroxyl groups is carried out. The selection of appropriate protecting groups is critical for the success of the synthesis, ensuring they are stable under the reaction conditions and can be removed without affecting the final product. numberanalytics.comwikipedia.orgyoutube.com

Common protecting groups used in phospholipid synthesis include:

For the phosphate group: Benzyl (Bn) or methyl (Me) groups are often employed. libretexts.org Benzyl groups can be removed by hydrogenolysis, a mild method that does not affect the ester linkages. libretexts.org

For the choline hydroxyl group (if starting from a precursor): Silyl ethers like tert-butyldimethylsilyl (TBDMS) are commonly used due to their stability and ease of removal with fluoride (B91410) reagents. libretexts.org

The general strategy involves protecting the phosphate group of sn-glycero-3-phosphocholine, followed by the acylation of the free hydroxyl groups with lauroyl chloride or lauric anhydride, and finally, the deprotection of the phosphate group to yield DLPC.

Stereochemical Control in the Synthesis of L-beta,gamma-Dilauroyl-alpha-lecithin

Maintaining the natural L-configuration of the glycerol backbone is essential for the biological relevance of DLPC. The use of a chiral starting material, such as L-α-glycerylphosphorylcholine, which can be derived from natural sources like soybeans, is a common strategy to ensure the correct stereochemistry. frontiersin.org Throughout the synthetic sequence, reaction conditions must be chosen carefully to avoid racemization of the chiral center.

Green Chemistry Principles Applied to DLPC Synthesis

The application of green chemistry principles to the synthesis of phospholipids is gaining increasing attention to minimize environmental impact and improve sustainability. nih.gov Key green chemistry considerations in DLPC synthesis include:

Use of Biocatalysts: Employing enzymes like lipases reduces the need for harsh chemical reagents and often allows for reactions under milder conditions. nih.gov

Solvent Selection: Replacing hazardous organic solvents with greener alternatives or moving towards solvent-free reaction systems is a key goal. nih.gov For instance, enzymatic reactions for phospholipid synthesis have been successfully carried out in solvent-free systems. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. scispace.com

Energy Efficiency: Conducting reactions at lower temperatures, as is often possible with enzymatic catalysis, reduces energy consumption.

The development of chemo-enzymatic and optimized total chemical synthesis pathways that incorporate these green principles is crucial for the sustainable production of high-purity L-beta,gamma-Dilauroyl-alpha-lecithin.

Advanced Structural and Conformational Analysis of L Beta,gamma Dilauroyl Alpha Lecithin

Spectroscopic Probing of DLPC Molecular Architecture and Dynamics

High-Resolution NMR Spectroscopy for Headgroup and Acyl Chain Conformations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of phospholipids (B1166683) like DLPC. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed characterization of the headgroup and acyl chain conformations.

The choline (B1196258) headgroup of lecithin (B1663433) gives rise to characteristic signals in the ¹H NMR spectrum. For instance, the nine protons of the trimethylammonium group [-N⁺(CH₃)₃] typically appear as a sharp singlet, while the methylene (B1212753) groups of the choline moiety (-CH₂-N⁺- and -CH₂-O-P-) exhibit distinct multiplets. The chemical shifts of these protons are sensitive to their local chemical environment and can provide insights into the headgroup's orientation and hydration state. carleton.edu Similarly, ³¹P NMR is highly effective for probing the phosphate (B84403) group, with its chemical shift being indicative of the headgroup conformation and interactions. nih.gov

¹³C NMR spectroscopy offers a wider chemical shift dispersion, enabling the resolution of individual carbon atoms along the lauroyl acyl chains. The chemical shifts of the carbonyl carbon (C1) and the subsequent methylene carbons (C2, C3, etc.) provide a detailed map of the acyl chain's conformational order. researchgate.netnih.gov The degree of trans/gauche isomerization along the acyl chains, a key determinant of membrane fluidity, can be inferred from the ¹³C chemical shifts and relaxation parameters. nih.gov For instance, a higher proportion of trans conformers leads to a more ordered, extended chain structure, which is reflected in the NMR spectrum. While specific high-resolution NMR data for pure DLPC is not extensively published in readily accessible literature, the principles of lipid NMR analysis are well-established. organicchemistrydata.orgaocs.orguc.pt

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the headgroup and acyl chain regions of a phosphatidylcholine, based on data for similar lipids.

Interactive Data Table: Representative NMR Chemical Shifts for Phosphatidylcholine Moieties

| Atom/Group | Nucleus | Typical Chemical Shift (ppm) | Affected by |

| N⁺(CH₃)₃ | ¹H | ~3.2 | Headgroup hydration, counter-ion binding |

| N⁺(CH₃)₃ | ¹³C | ~54 | Headgroup conformation |

| N⁺-CH₂ | ¹H | ~3.6 | Headgroup orientation |

| P-O-CH₂ | ¹H | ~4.2 | Headgroup conformation, hydration |

| Glycerol (B35011) CH | ¹H | ~5.2 | Backbone conformation |

| C=O | ¹³C | ~173 | Hydrogen bonding, polarity |

| CH₂ (acyl) | ¹³C | ~25-35 | Acyl chain packing, trans/gauche ratio |

| CH₃ (terminal) | ¹³C | ~14 | Acyl chain terminus environment |

Vibrational Spectroscopy (FTIR, Raman) for DLPC Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule's conformational state by probing its vibrational modes. These techniques are particularly sensitive to the conformational order of the acyl chains and the hydration state of the headgroup in phospholipids.

FTIR spectroscopy is highly effective for studying the stretching vibrations of specific functional groups within the DLPC molecule. The C=O stretching vibrations of the ester linkages, typically found around 1735-1743 cm⁻¹, are sensitive to the polarity of their environment and hydrogen bonding interactions. researchgate.netresearchgate.net The antisymmetric stretching of the phosphate group (PO₂⁻) is also a key indicator of headgroup hydration and conformation. researchgate.net Furthermore, the CH₂ scissoring and wagging modes can provide information about the packing and conformational order of the lauroyl chains. researchgate.net

Raman spectroscopy offers complementary information and is particularly well-suited for studying the C-C and C-H vibrational modes of the hydrocarbon chains. nih.govrsc.org The intensity ratio of certain Raman bands, such as the C-C skeletal stretching modes, can be used to quantify the degree of trans/gauche isomerization and thus the conformational order of the acyl chains. The amide I region in proteins is a well-known example of how Raman spectroscopy can be used for conformational fingerprinting, and similar principles can be applied to the vibrational modes of lipids. nih.govrsc.orgsoton.ac.ukrsc.org

The following table summarizes key vibrational modes in phosphatidylcholines that are used for conformational analysis.

Interactive Data Table: Key Vibrational Modes in Phosphatidylcholines for Conformational Analysis

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information |

| CH₂ Symmetric/Antisymmetric Stretching | FTIR/Raman | 2850 / 2920 | Acyl chain order and packing |

| C=O Stretching | FTIR | 1735 - 1743 | Ester linkage conformation, hydration |

| PO₂⁻ Antisymmetric Stretching | FTIR | ~1230 | Phosphate group hydration and conformation |

| C-C Skeletal Stretching | Raman | 1060 - 1130 | Acyl chain trans/gauche content |

| CH₂ Scissoring | FTIR/Raman | ~1470 | Lateral chain packing |

Crystallographic Investigations of DLPC Polymorphs and Packing Arrangements

Crystallographic techniques provide direct, high-resolution information about the three-dimensional arrangement of molecules in the solid state. For a molecule like DLPC, which can exist in different crystalline forms or polymorphs, X-ray diffraction is essential for characterizing its packing arrangements.

Single-Crystal X-ray Diffraction of Crystalline DLPC Forms

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a molecule in a crystalline lattice. This technique, when successful, can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecular conformation and packing in a specific crystalline form.

The process involves growing a high-quality single crystal of DLPC, which can be a significant challenge for amphiphilic molecules that tend to form lamellar or micellar structures. If a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to solve the crystal structure. To date, detailed single-crystal X-ray diffraction data for L-beta,gamma-Dilauroyl-alpha-lecithin is not widely available in the published literature. However, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Parameters (Hypothetical for a DLPC Polymorph)

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.9 |

| c (Å) | Unit cell dimension. | 45.2 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 98.5 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 4190 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction for Polymorph Identification in DLPC Preparations

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and characterizing polymorphism in a bulk sample. carleton.edulibretexts.orgwikipedia.org Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample. libretexts.orgwikipedia.org

PXRD is particularly useful for identifying different polymorphic forms of DLPC that may coexist in a preparation, as each polymorph will produce a distinct diffraction pattern. soton.ac.uknih.govgovinfo.gov By comparing the experimental PXRD pattern to known patterns or to patterns calculated from single-crystal data, the polymorphic composition of a sample can be determined. researchgate.net While specific PXRD patterns for various DLPC polymorphs are not extensively documented in readily available literature, the technique remains a primary method for such characterization.

Interactive Data Table: Representative Powder X-ray Diffraction Data for a Crystalline Lipid Phase (Illustrative)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 5.8 | 15.2 | 100 | (001) |

| 11.6 | 7.6 | 45 | (002) |

| 19.8 | 4.5 | 80 | (110) |

| 22.5 | 3.9 | 60 | (200) |

| 24.1 | 3.7 | 30 | (201) |

Molecular Dynamics Simulations of DLPC Monomers and Aggregate Conformations

Molecular dynamics (MD) simulations provide a computational microscope to investigate the conformational dynamics of molecules at an atomistic level. tu-darmstadt.deyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing detailed information about conformational changes, intermolecular interactions, and the formation of aggregates. acs.orgnih.govdimensioncap.com

When multiple DLPC molecules are simulated together, the process of self-assembly into aggregates, such as micelles or bilayers, can be observed. rsc.orgacs.org These simulations provide invaluable insights into the driving forces behind aggregation and the structure of the resulting assemblies. For instance, MD simulations of lipid bilayers can reveal the area per lipid, bilayer thickness, and the order parameters of the acyl chains, which can be directly compared with experimental data. researchgate.net While many simulation studies focus on more common phospholipids like DPPC, the principles and methods are directly applicable to DLPC. nih.gov Recent work has also begun to explore the aggregation of similar lipids in mixed bilayer systems using coarse-grained MD simulations. nih.gov

Interactive Data Table: Key Parameters from Molecular Dynamics Simulations of Phospholipid Systems

| Parameter | Description | Typical Findings |

| Area per Lipid (Ų) | The average surface area occupied by a single lipid molecule in a bilayer. | Dependent on acyl chain length and temperature. |

| Bilayer Thickness (Å) | The distance between the average positions of the phosphate groups in opposing leaflets. | Inversely related to the area per lipid. |

| Acyl Chain Order Parameter (S_CD) | A measure of the orientational order of the C-D (or C-H) bonds along the acyl chains. | Decreases from the headgroup towards the center of the bilayer. |

| Radial Distribution Functions | The probability of finding another atom or molecule at a certain distance from a reference atom. | Reveals details of hydration shells and intermolecular packing. |

| Headgroup Tilt Angle | The angle of the P-N vector of the phosphocholine (B91661) headgroup relative to the bilayer normal. | Influenced by hydration and lipid packing. |

Influence of Specific Acyl Chain Length and Saturation on DLPC Molecular Packing

The molecular architecture of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC), specifically its two saturated lauroyl chains (12 carbons), is a critical determinant of its packing behavior within lipid bilayers. This section explores the profound influence of this specific acyl chain length and saturation on the molecular arrangement, phase transitions, and structural parameters of DLPC assemblies.

The length and saturation of the acyl chains dictate the van der Waals interactions between adjacent lipid molecules, directly impacting the fluidity and phase state of the membrane. Shorter and saturated chains, like the lauroyl chains of DLPC, generally lead to lower phase transition temperatures compared to their longer-chain counterparts.

Differential scanning calorimetry (DSC) studies of DLPC bilayers reveal a complex thermotropic phase behavior. In a 50 wt. % aqueous ethylene (B1197577) glycol solution, DLPC exhibits multiple endothermic transitions upon heating. nih.gov A scan starting from -30°C shows two distinct peaks at 1.7°C and 4.5°C. nih.gov These correspond to the transition from a lamellar crystalline (Lc) or subgel phase to an intermediate liquid crystalline (Lx) phase, and subsequently from the Lx phase to the liquid crystalline (Lα) phase. nih.gov A particularly large enthalpy change of 32.9 kJ mol⁻¹ is associated with the Lc/Lx transition. nih.gov When the heating scan begins from -10°C, a single main transition is observed at -0.4°C, which is attributed to the transition from the metastable ripple gel (P'β) phase to the metastable Lα phase, with an enthalpy of 9.2 kJ mol⁻¹. nih.gov

The specific 12-carbon length of the lauroyl chains in DLPC results in a thinner bilayer compared to phosphatidylcholines with longer acyl chains, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) with 14-carbon chains and dipalmitoylphosphatidylcholine (DPPC) with 16-carbon chains. X-ray scattering studies have provided detailed structural parameters for DLPC in its fluid phase. These studies show that the thinner bilayer of DLPC has a smaller bending modulus compared to DMPC, which leads to increased undulation fluctuations. nih.gov

The area per lipid molecule is another crucial parameter governed by acyl chain characteristics. For DLPC in the fluid Lα phase, the area per lipid has been determined to be 63.2 ± 0.5 Ų. nih.gov This is slightly larger than that of DMPC (60.6 ± 0.5 Ų), which might seem counterintuitive. nih.gov However, the shorter acyl chains of DLPC lead to weaker inter-chain attractive forces, allowing for a greater molecular area.

The saturation of the lauroyl chains in DLPC ensures that they can pack in a relatively ordered, all-trans conformation in the gel and crystalline phases. This tight packing is disrupted at the main phase transition temperature, leading to a more disordered, fluid state with a higher population of gauche conformations in the acyl chains. The absence of double bonds in the saturated chains of DLPC results in a higher packing density compared to unsaturated phospholipids with the same chain length. researchgate.net This increased packing density influences the lateral organization of the membrane. researchgate.net In contrast, unsaturated acyl chains introduce kinks, which increase disorder and create more loosely packed, flexible membrane domains. researchgate.netresearchgate.netmdpi.com

The stability of protein-lipid complexes is also influenced by the acyl chain length and saturation of the phospholipids. Studies on discoidal high-density lipoproteins (HDLs) have shown that the stability of these complexes increases with greater acyl chain length and saturation. nih.gov This suggests that the specific properties of DLPC's lauroyl chains contribute to a particular stability profile in its interactions with proteins. nih.gov

Molecular dynamics simulations and experimental studies on mixed lipid systems further illuminate the role of DLPC's acyl chain characteristics. In mixtures with lipids having longer chains, such as DPPC, and cholesterol, DLPC contributes to the formation of fluid, disordered domains that coexist with more ordered domains formed by the longer-chain lipid. nih.gov

The following tables summarize key structural and thermodynamic parameters of DLPC, often in comparison to other phosphatidylcholines, to highlight the influence of its specific acyl chain length.

Table 1: Phase Transition Temperatures and Enthalpies of DLPC

| Initial Scan Temperature (°C) | Transition Temperature (°C) | Transition Assignment | Enthalpy (kJ mol⁻¹) |

| -30 | 1.7 | Lc → Lx | 32.9 |

| -30 | 4.5 | Lx → Lα | - |

| -10 | -0.4 | P'β → Lα | 9.2 |

| Data obtained from DSC measurements in 50 wt. % aqueous ethylene glycol solution. nih.gov |

Table 2: Structural Parameters of DLPC in the Fluid Phase Compared to DMPC

| Lipid | Area per Lipid (A) (Ų) | Bilayer Thickness (2DC) (Å) | Lipid Volume (VL) (ų) | Bending Modulus (KC) |

| DLPC | 63.2 | 20.9 | 991 | Lower than DMPC |

| DMPC | 60.6 | 25.4 | 1101 | Higher than DLPC |

| Data obtained from X-ray scattering studies. nih.gov |

Self Assembly and Supramolecular Structures of L Beta,gamma Dilauroyl Alpha Lecithin

Phase Behavior of DLPC Liposomes and Bilayers

The phase behavior of lipid bilayers describes the mobility of individual lipid molecules and how this mobility changes with temperature. youtube.com At a given temperature, a bilayer can exist in a solid-like "gel" phase or a fluid "liquid-crystalline" phase. youtube.com All lipids, including DLPC, have a characteristic temperature at which they transition from the gel to the liquid phase. youtube.com

The primary phase transition in phospholipid membranes is the gel-to-liquid crystalline transition, often referred to as the main transition (Tₘ). avantiresearch.com Below the Tₘ, the lipid acyl chains are in a tightly packed, ordered, all-trans conformation, characteristic of the gel phase (Lβ). avantiresearch.commdpi.com Above the Tₘ, the membrane enters the liquid-crystalline phase (Lα), where the acyl chains become disordered and more mobile, leading to a "kinked" conformation. avantiresearch.com This transition results in a decrease in bilayer thickness and an increase in the area per lipid molecule. nih.gov

For DLPC, the main transition temperature is notably low due to its short 12-carbon acyl chains. The main transition from a metastable ripple gel phase (P'β) to the liquid-crystalline phase (Lα) occurs at approximately -0.4°C to -2°C. nih.govwikipedia.org

Detailed calorimetric studies have revealed a more complex phase behavior for DLPC. When heated from cold storage (e.g., -30°C) in an aqueous solution, DLPC can exhibit multiple endothermic transitions. A study using differential scanning calorimetry (DSC) identified a transition from a lamellar crystalline (Lc) or subgel phase to an intermediate liquid crystalline (Lx) phase at 1.7°C, followed by a transition from the Lx phase to the main liquid crystalline (Lα) phase at 4.5°C. nih.gov The main transition, observed when heating from -10°C, appears as a single peak at -0.4°C, corresponding to the P'β to Lα transition, with an associated enthalpy change (ΔH) of 9.2 kJ/mol. nih.gov

| Transition | Transition Temperature (Tₘ) | Enthalpy of Transition (ΔH) |

|---|---|---|

| Lc → Lx | 1.7°C | 32.9 kJ/mol |

| Lx → Lα | 4.5°C | - |

| P'β → Lα (Main Transition) | -0.4°C | 9.2 kJ/mol |

The structural organization of DLPC assemblies is governed by both temperature and the presence of a solvent, described by thermotropic and lyotropic phase behavior, respectively. rsc.orgresearchgate.net

Thermotropic behavior refers to phase transitions induced by changes in temperature. rsc.org A temperature-pressure phase diagram for DLPC shows that the main transition temperature increases linearly with applied pressure. nih.gov This is a common feature for phosphatidylcholine bilayers. nih.gov

Lyotropic behavior describes the formation of different phases as a function of lipid concentration in a solvent. ait.ac.atnih.gov In aqueous environments, amphiphilic lipids like DLPC can form various structures, including lamellar (Lα), hexagonal (HII), and bicontinuous cubic phases, depending on hydration levels. tf7.orgavantiresearch.com For phosphatidylcholines, increasing water content drastically lowers the melting point of the crystal structure, leading to the formation of hydrated phases such as the lamellar gel (Lβ) and liquid crystalline (Lα) phases. nih.gov The phase behavior of DLPC has also been studied in other solvent systems. For instance, in a 50 wt.% aqueous ethylene (B1197577) glycol solution, DLPC exhibits a more complex phase diagram, including an intermediate (Lx) phase that is not observed in pure water under ambient pressure. nih.gov

The phase transitions of DLPC membranes are investigated using a variety of biophysical techniques.

Differential Scanning Calorimetry (DSC): This is a primary technique for studying the thermotropic properties of lipid membranes. avantiresearch.comgoogle.com DSC measures the heat absorbed or released by a sample as its temperature is changed at a constant rate. lbl.gov When a lipid bilayer undergoes a phase transition, there is a characteristic change in heat capacity, which is detected as a peak in the DSC thermogram. This allows for the precise determination of the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). nih.govlbl.gov DSC has been used to identify the main transition and other, more subtle phase transitions of DLPC bilayers. nih.gov

X-ray Scattering: Small-angle X-ray scattering (SAXS) is a powerful tool for determining the structural parameters of lipid bilayers in different phases. By analyzing the diffraction patterns, researchers can obtain quantitative information about the lamellar repeat spacing (D), bilayer thickness, and the area per lipid molecule. nih.gov For example, X-ray scattering from oriented multilamellar arrays and unilamellar vesicles has been used to determine the structure of fully hydrated fluid-phase DLPC bilayers at 30°C, yielding an area per lipid of 63.2 ± 0.5 Ų. nih.gov

Formation and Characterization of DLPC Vesicles (Liposomes)

DLPC readily self-assembles into vesicles, or liposomes, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. iastate.edu These can be categorized by their number of bilayers (lamellarity) and size.

Standard protocols exist for the preparation of both multilamellar and unilamellar vesicles from DLPC.

Multilamellar Vesicles (MLVs): The most common method for producing MLVs is the thin-film hydration technique. This involves dissolving the DLPC lipid in an organic solvent like chloroform, evaporating the solvent under a stream of nitrogen to form a thin lipid film, and then removing residual solvent under vacuum. The dry lipid film is then hydrated with an aqueous buffer. For hydration, the buffer temperature should be maintained above the lipid's phase transition temperature (Tₘ > -2°C for DLPC) and agitated, causing the lipid film to swell and form large, polydisperse MLVs with multiple concentric bilayers.

Unilamellar Vesicles (UVs): To produce vesicles with a single bilayer, MLVs are typically subjected to further processing.

Large Unilamellar Vesicles (LUVs): The extrusion method is widely used to generate LUVs with a controlled and relatively uniform size distribution. This technique involves repeatedly passing an MLV suspension under moderate pressure through polycarbonate filters with a defined pore size (e.g., 100 nm). This process is performed at a temperature above the Tₘ of the lipid. youtube.com

Small Unilamellar Vesicles (SUVs): These smaller vesicles (typically 20-100 nm) can be prepared by subjecting an MLV suspension to sonication. youtube.com

After preparation, it is crucial to characterize the resulting vesicle population for its physical properties.

Vesicle Size Distribution: The average size and polydispersity of a liposome (B1194612) preparation are commonly determined using Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS). This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles in suspension to calculate their hydrodynamic radius. For direct visualization and size measurement, Freeze-Fracture Transmission Electron Microscopy (FF-TEM) can be employed, where vesicle suspensions are rapidly frozen and fractured to reveal the vesicle morphology. avantiresearch.com

Lamellarity: The number of bilayers within the vesicles can be assessed using ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy . avantiresearch.com Phospholipids (B1166683) in the outer monolayer of a vesicle are exposed to the external environment. The addition of a paramagnetic broadening agent, such as manganese ions (Mn²⁺), to the outside of the vesicles selectively quenches the ³¹P NMR signal from the outer layer lipids. avantiresearch.com By comparing the signal intensity before and after the addition of the agent, the proportion of lipid in the outer monolayer can be calculated, thus providing a measure of lamellarity. For a perfect unilamellar vesicle population, the signal should be reduced by approximately 50% (the exact percentage depends on vesicle size due to curvature). avantiresearch.com

Factors Influencing the Colloidal Stability of DLPC Liposomes

Liposomes are spherical vesicles composed of one or more lipid bilayers. nih.gov The colloidal stability of liposomes, including those made from DLPC, is a critical parameter that dictates their utility and is influenced by a combination of physicochemical factors. aimspress.com These factors govern the balance of attractive and repulsive forces between individual liposomes, thereby preventing aggregation and fusion. aps.orgresearchgate.net

Key factors that influence the colloidal stability of liposomes include:

Lipid Composition: The choice of lipids is a primary determinant of liposome stability. nih.gov For DLPC liposomes, the relatively short saturated lauroyl chains result in a lower phase transition temperature compared to lipids with longer acyl chains like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC). researchgate.netwikipedia.org The fluidity of the bilayer affects its permeability and mechanical robustness. nih.gov Incorporating a small fraction of a charged lipid, such as a phosphatidylserine, can significantly enhance stability by introducing electrostatic repulsion between vesicles. nih.gov

Size and Lamellarity: The size of liposomes plays a crucial role in their stability. nih.gov Both very small and very large vesicles tend to be less stable. nih.gov The method of preparation, which determines the size distribution and whether the liposomes are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers), is therefore critical. nih.govaps.org

Surface Charge: The surface charge of liposomes generates electrostatic repulsive forces that prevent aggregation, a principle described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. aps.orgresearchgate.net Although DLPC is a zwitterionic phospholipid, its liposomes can possess a weak net charge depending on the pH of the medium. aps.org This charge can be modulated by the adsorption of ions from the surrounding solution, which in turn affects the zeta potential and colloidal stability. aps.org

Environmental Conditions: Factors such as ionic strength, pH, and temperature of the aqueous medium significantly impact liposome stability. aimspress.com High ionic strength can screen the surface charges, reducing electrostatic repulsion and promoting aggregation. aps.orgnih.gov Changes in pH can alter the ionization state of the lipid headgroups and other components, affecting inter-vesicle interactions. nih.govntu.edu.sg Temperature influences the fluidity and phase behavior of the lipid bilayer, which can affect vesicle integrity. wikipedia.org

Formation of Micellar and Bicellar Structures by DLPC

Beyond forming liposomes, DLPC can also assemble into other structures like micelles and bicelles, particularly in the presence of other amphiphiles or under specific concentration conditions. broadpharm.com

Critical Micelle Concentration Determination for DLPC

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. wikipedia.org While DLPC primarily forms bilayers, it does have a measurable CMC, which represents the concentration of free DLPC molecules in equilibrium with aggregated structures. acs.org The determination of CMC is crucial for understanding the thermodynamics of self-assembly. wikipedia.org For DLPC, the literature value for the CMC is approximately 2.8 x 10⁻⁷ M. acs.org This value is significantly lower than that of typical detergents, reflecting the strong hydrophobicity of its two lauroyl chains which favors aggregation into bilayers even at very low concentrations. wikipedia.orgacs.org

| Compound | Reported CMC (M) | Reference |

|---|---|---|

| L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) | ~2.8 x 10⁻⁷ | acs.org |

Structural Analysis of DLPC Bicelles for Membrane Protein Studies

Bicelles are discoidal structures typically formed by mixing a long-chain phospholipid, like DLPC, with a short-chain phospholipid or a detergent that acts as a stabilizing agent at the rim of the disk. nih.govacs.org These structures provide a more native-like lipid bilayer environment for membrane proteins compared to traditional detergent micelles. nih.gov

The structure of bicelles can be varied by changing the ratio of the long-chain lipid to the short-chain lipid or detergent (q-ratio). nih.gov This allows for the tuning of the bicelle size and properties. nih.gov Techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, dynamic light scattering (DLS), and electron microscopy are used to characterize the morphology and lipid organization of bicelles. capes.gov.br For membrane protein studies, DLPC can be used as the long-chain lipid component to form a planar bilayer core that mimics a natural membrane, while a short-chain lipid like dihexanoylphosphatidylcholine (DHPC) or a detergent segregates to the high-curvature rim. nih.govcapes.gov.br This arrangement allows membrane proteins to be incorporated into the bilayered section, facilitating structural and functional studies using techniques like solution-state NMR, where the bicelles can be either isotropically tumbling or magnetically aligned. nih.govacs.org The bicellar environment has been shown to be superior to micelles for preserving the native structure and function of some membrane proteins. nih.govacs.org

Investigations into Non-Bilayer Phase Formation by DLPC (e.g., Hexagonal, Cubic Phases)

While DLPC predominantly forms lamellar (bilayer) phases, under certain conditions, phospholipids can adopt non-bilayer structures such as the inverted hexagonal (HII) or cubic phases. nih.govbiomedgrid.com The tendency of a lipid to form such structures is related to its molecular shape, as described by the critical packing parameter (CPP). researchgate.net Lipids with a conical shape, where the headgroup area is smaller than the cross-sectional area of the acyl chains, tend to form non-bilayer phases. biomedgrid.com

DLPC, being a phosphatidylcholine with two identical saturated chains, has a roughly cylindrical shape and thus a strong preference for forming bilayers. wikipedia.orgnih.gov However, the formation of non-bilayer phases can be induced by factors that alter the effective molecular shape, such as high temperatures, the presence of certain ions, or interaction with other molecules that can modify the curvature of the lipid assembly. nih.govcapes.gov.br While non-bilayer phases are more commonly observed with lipids like phosphatidylethanolamine (B1630911) (PE) or cardiolipin, investigations into the phase behavior of DLPC under a wide range of conditions are important for a complete understanding of its properties. biomedgrid.com The presence of non-bilayer lipids or local non-bilayer structures within a membrane is thought to be crucial for biological processes like membrane fusion and for modulating the function of membrane proteins. nih.gov

Impact of Environmental Conditions on DLPC Self-Assembly and Phase Morphology

The self-assembly of DLPC and the resulting supramolecular structures are highly sensitive to environmental conditions. rsc.orgrsc.org

Effects of Temperature, pH, and Ionic Strength

Temperature: Temperature has a profound effect on the phase behavior of lipid bilayers. wikipedia.org For DLPC, increasing the temperature increases the kinetic energy of the lipid molecules, leading to a transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). wikipedia.org This phase transition alters the packing, thickness, and mechanical properties of the bilayer. wikipedia.orgnih.gov At higher temperatures, the increased molecular motion can also influence the propensity for non-bilayer phase formation and affect the stability of assembled structures like liposomes. nih.gov Studies on other self-assembling systems have shown that temperature can significantly impact the rate and morphology of assembly, with higher temperatures often leading to faster kinetics. nih.gov

pH: The pH of the aqueous solution can influence the self-assembly of lipids by altering electrostatic interactions. nih.govrsc.org Although the phosphocholine (B91661) headgroup of DLPC is zwitterionic over a wide pH range, subtle changes in surface charge can occur, affecting inter-bilayer forces. aps.orgnih.gov For peptide amphiphiles, pH is a well-established trigger for self-assembly, where changes in the protonation state of amino acid residues dramatically alter intermolecular forces and drive morphological transitions. rsc.orgnih.gov Similarly, for DLPC assemblies, extreme pH values could potentially lead to hydrolysis of the ester bonds, altering the chemical structure of the lipid and its self-assembly behavior. nih.gov

Ionic Strength: The ionic strength of the medium, determined by the concentration of dissolved salts, significantly affects the electrostatic interactions between charged or polar molecules. nih.govresearchgate.net In DLPC liposome suspensions, increasing the ionic strength screens the surface charges, which can reduce the electrostatic repulsion between vesicles and lead to aggregation. aps.orgaalto.fi This effect is a key consideration for the colloidal stability of liposome formulations. aimspress.comaps.org Studies on other self-assembling systems, such as peptides, have demonstrated that ionic strength can dramatically shift the conditions (e.g., pH) required for assembly and influence the final morphology of the resulting nanostructures. ntu.edu.sgresearchgate.net

Role of Co-Solvents and Chaotropic Agents

The self-assembly of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) into supramolecular structures is profoundly influenced by the composition of the aqueous medium. The addition of co-solvents or chaotropic agents can significantly alter the delicate balance of intermolecular forces—primarily the hydrophobic effect—that governs the formation and stability of structures like bilayers, vesicles, and micelles. These additives modify the solvent properties, such as polarity and hydrogen bonding capacity, thereby providing a powerful tool to control the morphology and phase behavior of DLPC assemblies.

Influence of Co-Solvents

Co-solvents modulate the self-assembly process by altering the "solvophobic effect," which is the primary driving force for lipid aggregation in polar solvents. johnshopkins.edu Depending on their nature, co-solvents can either enhance or weaken this effect, leading to different structural outcomes.

Research has shown that the self-assembly of lecithin (B1663433), a class of phospholipids including DLPC, is dramatically different in certain polar organic solvents compared to pure water. In solvents like glycerol (B35011), ethylene glycol, and formamide, lecithin can spontaneously form nanoscale vesicles over a wide range of concentrations (from ~2% to over 15% by weight) simply by adding the lipid powder to the solvent and stirring, a stark contrast to the multi-step procedures involving high shear (e.g., sonication or extrusion) required for vesicle formation in water. umd.edu This ease of formation is attributed to the favorable interactions within these polar solvents that facilitate the self-assembly process. umd.edu At higher concentrations in these solvents, lecithin can form vesicle gels, where multilamellar vesicles (MLVs) are close-packed, giving the sample elastic properties. umd.edu

The table below summarizes the observed effects of various co-solvents on the self-assembly of lecithin and related phospholipids.

| Co-Solvent | Observed Effect on Lecithin/Phospholipid Assembly | Reference |

|---|---|---|

| Glycerol, Ethylene Glycol, Formamide | Promotes spontaneous formation of stable unilamellar and multilamellar vesicles (MLVs) without the need for high shear. Can form vesicle gels at high lipid concentrations. | umd.edu |

| Ethanol (B145695), Methanol, Propanol | Induces a complex re-entrant phase transition (1-phase → 2-phase → 1-phase). At low concentrations, promotes MLV growth; at high concentrations, causes a vesicle-to-micelle transition. | nih.gov |

| Poly(ethylene glycol) (PEG) (covalently attached) | Induces a transition from a lamellar (bilayer) phase to a micellar phase above a certain molar concentration. The saturation limit depends on PEG molecular weight and the host lipid's properties. | johnshopkins.edunih.gov |

| Isopropanol, n-Propanol | Used in solvent-assisted lipid bilayer (SALB) formation methods to deposit fluid-phase lipid layers on solid substrates. | qub.ac.uk |

Influence of Chaotropic Agents

Chaotropic agents are solutes that disrupt the structure of water, effectively interfering with the hydrogen-bonding network. wikipedia.org This action weakens the hydrophobic effect, which is the cornerstone of lipid self-assembly. wikipedia.org By disordering water molecules, including those in the hydration shells around the lipid's hydrophobic tails, chaotropes increase the solubility of nonpolar moieties in the aqueous phase, which can destabilize or alter supramolecular lipid structures. wikipedia.org

The effects of chaotropic agents are concentration-dependent. At sufficient concentrations, they can fundamentally alter the preferred morphology of phospholipid assemblies. For instance, the addition of chaotropic salts can induce a transition from larger, thermodynamically stable structures like vesicles to smaller, more dynamic micelles. This occurs because the agents reduce the energetic penalty of exposing the lipid tails to the solvent, thereby favoring structures with higher curvature, such as micelles. kinampark.comnih.gov The mechanism involves the dehydration of the surfactant headgroups, which decreases the effective headgroup area and consequently increases the structural packing parameter, favoring a shift from planar bilayers to conical micelles. kinampark.com

Common chaotropic agents include certain salts like lithium perchlorate (B79767) and magnesium chloride, as well as non-ionic molecules like urea (B33335) and guanidinium (B1211019) chloride. wikipedia.org Even some alcohols, such as ethanol and n-butanol, can exhibit chaotropic properties by interfering with non-covalent intramolecular forces. wikipedia.org The ability of various ions to act as chaotropes often follows the Hofmeister series, where large, monovalent ions with low charge density (e.g., iodide, perchlorate) are typically strong chaotropes. kinampark.com

The table below summarizes the effects of representative chaotropic agents on lipid assemblies.

| Chaotropic Agent | General Mechanism & Effect on Lipid Assemblies | Reference |

|---|---|---|

| Urea, Guanidinium Chloride | Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect. Can lead to the denaturation (destabilization) of lipid bilayers. | wikipedia.org |

| Ethanol, n-Butanol | Acts as a chaotrope by interfering with non-covalent forces and disordering water molecules adjacent to lipid tails, which can promote the formation of micelles over vesicles. | nih.govwikipedia.org |

| Chaotropic Salts (e.g., LiClO₄, MgCl₂, NaCl, KCl) | Induce a vesicle-to-micelle transition by shielding headgroup charges and dehydrating the lipid-water interface, which alters the molecular packing parameter. | wikipedia.orgkinampark.comnih.gov |

Interactions of L Beta,gamma Dilauroyl Alpha Lecithin with Biomolecules and Other Lipids

DLPC as a Constituent in Mixed Lipid Bilayers and Model Membrane Systems

Model membranes composed of mixed lipids are essential tools for understanding the complex biophysical properties of cellular membranes. wikipedia.org DLPC is frequently used in these systems to represent a fluid, disordered lipid environment, often in contrast to lipids with higher transition temperatures that form more ordered domains. nih.govnih.gov These systems, which can range from lipid vesicles to supported bilayers, allow researchers to study fundamental membrane processes in a controlled setting. wikipedia.orgrsc.org

Cholesterol is a critical regulator of membrane properties, and its interaction with various phospholipids (B1166683) drives the formation of distinct lipid domains. nih.govnih.gov In ternary mixtures containing cholesterol and two other lipids (typically one with a low melting temperature and one with a high melting temperature), cholesterol can induce the separation of liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govnih.gov The Lo phase is characterized by tightly packed lipids with high conformational order, often enriched in cholesterol and high-Tm lipids, while the Ld phase is more fluid and less ordered. nih.gov

However, studies on mixtures containing DLPC reveal a different type of phase behavior. In ternary systems such as DLPC/dipalmitoylphosphatidylcholine (DPPC)/cholesterol and DLPC/distearoylphosphatidylcholine (DSPC)/cholesterol, the observed domain formation corresponds to a coexistence between a liquid-disordered (Lα) phase and a solid-like gel (Lβ) phase, rather than the fluid-fluid Lα/Lo phase separation often associated with "lipid rafts". mpg.de This suggests that the interaction between the short-chained DLPC and cholesterol is not sufficient to induce the formation of a stable Lo phase under these conditions. The driving force for domain formation in these systems is understood to be a balance between the favorable enthalpic interactions of saturated lipids in an ordered state and a significant unfavorable entropic cost. nih.gov

DLPC's interactions with other phospholipids are largely governed by the differences in their acyl chain lengths and degrees of saturation.

With long-chain saturated phospholipids: When mixed with saturated phospholipids having longer acyl chains, such as DPPC (16:0) or DSPC (18:0), DLPC readily undergoes phase separation. mpg.de Due to the significant mismatch in chain length and van der Waals interactions, the lipids segregate into distinct domains: a fluid, disordered phase enriched in the low-Tm DLPC and a gel, ordered phase enriched in the high-Tm lipid (DPPC or DSPC). nih.govresearchgate.net In supported lipid bilayers composed of DLPC and DSPC, these can form symmetric domains (where DSPC is in both leaflets of the bilayer) or asymmetric domains. nih.gov

With unsaturated phospholipids: The mixing behavior of saturated and unsaturated lipids is fundamental to membrane organization. whiterose.ac.uk Generally, interactions between saturated lipids (like DLPC) and polyunsaturated lipids are less favorable compared to interactions between like lipids. rsc.org This is due to the steric hindrance caused by kinks in the unsaturated acyl chains, which disrupts the tight packing favored by saturated chains. wikipedia.org While specific studies on DLPC mixed with common unsaturated lipids like dioleoylphosphatidylcholine (DOPC) are part of the broader field of lipid-lipid interplay, the general principle holds that the difference in saturation contributes to lateral heterogeneity in the membrane. nih.gov

Table 1: Research Findings on Lateral Diffusion in DLPC-Containing Model Membranes

| Membrane Composition | Phase(s) | Observation | Diffusion Coefficient (D) of Fluid Phase | Citation |

|---|---|---|---|---|

| Pure DLPC | Fluid (Lα) | Homogeneous fluid bilayer with high lateral mobility. | High (typical for fluid bilayers) | nih.gov |

| Pure DSPC | Gel (Lβ) | Homogeneous gel-phase bilayer with very slow diffusion. | Several orders of magnitude lower than fluid phase. | nih.gov |

| DLPC/DSPC (Symmetric Domains) | Coexisting Fluid (Lα) and Gel (Lβ) | Gel domains span both leaflets, highly obstructing long-range diffusion in the fluid phase. | Slow recovery observed, indicating high obstruction. | nih.gov |

| DLPC/DSPC (Asymmetric Domains) | Coexisting Fluid (Lα) and Gel (Lβ) | Gel domains confined to one leaflet have a less pronounced effect on diffusion in the opposing fluid leaflet. | Faster recovery compared to symmetric domains. | nih.gov |

Protein-DLPC Membrane Interactions and Membrane Protein Function

The interaction between lipids and proteins is crucial for the structure and function of membrane proteins. nih.govnih.gov DLPC is widely used in the in vitro study of these proteins because its properties facilitate their solubilization and reconstitution into functional membrane environments. nih.govresearchgate.net The choice of the lipid environment is critical, as the activity of reconstituted proteins can be modulated by the phospholipid composition of the model membrane. nih.govdntb.gov.ua

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, requiring their extraction from native membranes and stabilization in a soluble form. This is often achieved using detergents or, more recently, through the use of nanodiscs. nih.gov Nanodiscs are nanoscale patches of a lipid bilayer, such as DLPC, that are encircled and stabilized by a "scaffold" molecule, which can be a protein or an amphiphilic polymer. researchgate.netnih.gov

One such polymer is diisobutylene/maleic acid (DIBMA), which can solubilize DLPC liposomes, including those containing embedded proteins, into polymer-bounded nanodiscs (DIBMALPs). nih.govresearchgate.net For example, the integral membrane enzyme Outer membrane phospholipase A (OmpLA) has been successfully solubilized from DLPC proteoliposomes using DIBMA. nih.gov The process yields stable, disc-shaped particles where the enzyme is housed within a small DLPC bilayer patch, maintaining its native structure and, crucially, its enzymatic activity. nih.govresearchgate.net This approach provides a detergent-free method to keep membrane proteins soluble and functional for biochemical and structural analysis. researchgate.net

Table 2: Research Findings on the Solubilization of OmpLA in DLPC-DIBMALPs

| System Component | Molar Ratio / Condition | Resulting Structure | Key Finding | Citation |

|---|---|---|---|---|

| DLPC Liposomes + DIBMA | cDIBMA/cDLPC = 0.20 | Disc-shaped nanodiscs (~15 nm diameter) | DIBMA efficiently solubilizes DLPC bilayers into nanodiscs. | nih.gov |

| DLPC Proteoliposomes (containing OmpLA) + DIBMA | cDIBMA/cDLPC = 0.20 | OmpLA-containing nanodiscs (~15 nm diameter) | Solubilization is as efficient in the presence of the protein as it is without it. | nih.gov |

| OmpLA in DLPC-DIBMALPs | N/A | Functional, stabilized enzyme | OmpLA fully retains its enzymatic activity within the DLPC nanodisc. | nih.govresearchgate.net |

Reconstitution is the process of re-inserting a purified membrane protein into an artificial lipid bilayer, creating what is known as a proteoliposome. nih.govscielo.br This technique is fundamental for studying the function of membrane proteins, especially transporters and channels, in a controlled environment free from the interference of other cellular components. scielo.brnih.gov The goal is to mimic a native-like environment where the protein can adopt its correct orientation and folding, which is essential for its activity. dntb.gov.uascielo.br

The standard procedure involves co-micellizing the purified protein, solubilized in detergent, with phospholipids like DLPC. scielo.br The detergent is then slowly removed by methods such as dialysis, gel filtration, or adsorption onto polystyrene beads. nih.gov As the detergent concentration falls below a critical level, the lipids self-assemble into bilayers (liposomes), incorporating the membrane protein in the process. nih.gov

DLPC is an excellent choice for these experiments because its low phase transition temperature ensures that the resulting proteoliposome membrane is in a fluid state at typical lab temperatures. A fluid membrane is often a prerequisite for the proper function of many membrane proteins, which may require conformational changes or lateral movement within the bilayer to be active. wikipedia.org The successful reconstitution of a protein into a sealed DLPC vesicle allows for the investigation of its vectorial properties, such as the transport of ions or molecules across the membrane, which cannot be assessed when the protein is in a solubilized state. scielo.brbiorxiv.org

Mechanistic Studies on DLPC's Influence on Protein Conformation and Activity in Model Systems

L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) serves as a fundamental component in model membrane systems for investigating the intricate relationship between the lipid environment and protein structure and function. Due to its low phase transition temperature of -2°C, DLPC exists in a fluid, liquid-crystalline state under typical experimental conditions, mimicking the dynamic nature of biological membranes. This property allows researchers to isolate and study the influence of other factors, such as the introduction of different lipid species or amphiphilic molecules, on protein behavior.

Mechanistic studies often use DLPC as a baseline or "control" lipid to construct bilayers into which proteins or enzymes are incorporated. The influence of the membrane's physical state on protein activity has been demonstrated in systems where DLPC is mixed with saturated lipids of varying chain lengths. For instance, the rate of raclopride-mediated hydrolysis of phosphatidylcholines shows a direct, positive correlation with the melting temperature of the lipid species mixed with a fluid lipid like 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC). rsc.org In systems containing more fluid lipids like DLPC or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), the reaction rates are lower compared to systems with higher-melting point lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). rsc.org This suggests that the packing efficiency and phase behavior of the membrane, which DLPC helps to modulate, can directly impact the catalytic activity of membrane-associated molecules. rsc.org

To probe protein conformation directly within such model membranes, covalent labeling mass spectrometry (MS) has been employed. acs.org Reagents like diethylpyrocarbonate (DEPC) can be used to label solvent-accessible residues on proteins embedded in or associated with a lipid environment, which can be composed of DLPC. acs.org By comparing the labeling pattern of a protein in solution versus in the membrane, or in different lipid compositions (e.g., pure DLPC vs. DLPC/DPPC mixtures), researchers can deduce changes in the protein's tertiary or quaternary structure. This approach can reveal which protein domains are embedded within the lipid core and which are exposed to the aqueous environment, providing crucial data for modeling protein-membrane interactions. acs.org

| Lipid System Component | Lipid Chain Structure | Melting Temperature (°C) | Observed Effect on Raclopride-Mediated Hydrolysis Rate rsc.org |

|---|---|---|---|

| DLPC | 12:0 Saturated | -2 | Lower reaction rate, characteristic of a fluid phase environment. |

| DMPC | 14:0 Saturated | 24 | Intermediate reaction rate. |

| DPPC | 16:0 Saturated | 41 | Higher reaction rate, correlated with increased chain packing and transition temperature. |

Interaction Mechanisms of DLPC with Nucleic Acids for Gene Delivery Research

In the field of gene delivery, L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) is not typically used as the primary active component for complexing with nucleic acids like plasmid DNA (pDNA) or small interfering RNA (siRNA). The primary interaction in non-viral gene delivery vectors, known as lipoplexes, is electrostatic. mdpi.com Negatively charged nucleic acids are condensed by positively charged (cationic) lipids. nih.govacs.org DLPC, being a zwitterionic phosphatidylcholine, does not possess the net positive charge required for this initial, strong binding. nih.gov

Instead, DLPC's role is that of a "helper lipid" within a more complex lipid nanoparticle (LNP) formulation. nih.govrsc.orgresearchgate.net The efficiency of a gene delivery system depends not only on condensing DNA but also on the ability of the carrier to protect its cargo, interact with the cell membrane, and release the nucleic acid into the cytoplasm. acs.orgnih.gov Helper lipids are crucial for modulating the structural and functional properties of the LNP to overcome these barriers. rsc.orgresearchgate.net

| Component Type | Example(s) | Primary Function in LNP |

|---|---|---|

| Nucleic Acid | pDNA, mRNA, siRNA | Therapeutic cargo carrying genetic information. mdpi.com |

| Cationic/Ionizable Lipid | DOTMA, DLin-MC3-DMA | Electrostatic complexation with nucleic acid; facilitates endosomal escape. rsc.orgnih.gov |

| Helper Lipid | DLPC , DOPE, DSPC | Modulates bilayer stability and fluidity; aids in endosomal membrane fusion and cargo release. researchgate.netfrontiersin.org |

| Structural Lipid | Cholesterol | Enhances LNP stability and rigidity; fills gaps between lipids. rsc.org |

| PEG-Lipid | PEG-DMG | Forms a hydrophilic corona to prevent aggregation and increase circulation time in vivo. nih.gov |

DLPC Interactions with Polyelectrolytes, Polymers, and Other Amphiphiles

The interaction of DLPC with polyelectrolytes is most relevant in the context of nucleic acids, as discussed in the previous section. The interaction is not one of direct binding but of incorporation into a larger lipid assembly that encapsulates the polyelectrolyte.

DLPC's interaction with polymers is prominently studied through the inclusion of polymer-lipid conjugates, such as polyethylene (B3416737) glycol (PEG)-lipids, in liposomal formulations. These conjugates consist of a lipid anchor (like DSPE) and a hydrophilic polymer chain (PEG). When mixed with DLPC, the lipid anchor integrates into the DLPC bilayer while the PEG chain extends into the aqueous solution, creating a protective layer. This "stealth" coating reduces recognition by the immune system and prevents aggregation, thereby enhancing the stability and circulation time of the liposomes in vivo. nih.gov

DLPC readily interacts with other amphiphiles, including other phospholipids and detergents. Due to its simple, saturated 12-carbon acyl chains, it is often used in studies of mixed-lipid systems to understand fundamental principles of lipid miscibility and phase behavior. rsc.org When mixed with other saturated phosphatidylcholines like DMPC or DPPC, the physical properties of the resulting membrane, such as thickness and phase transition temperature, are a function of the composition. rsc.org These well-defined systems are used to investigate how membrane properties affect the partitioning and activity of other amphiphilic molecules, such as drugs. rsc.orgnih.gov The introduction of an amphiphilic drug can be influenced by the chain packing and fluidity of the host bilayer, which is composed of lipids like DLPC. rsc.org

Role of DLPC in Fundamental Investigations of Lipid Raft Models and Membrane Heterogeneity

DLPC plays a critical role in the study of membrane heterogeneity and lipid rafts by typically forming the "bulk" or liquid-disordered (Ld) phase in model membranes. nih.gov The lipid raft hypothesis posits that biological membranes are not homogenous but contain dynamic, ordered microdomains enriched in saturated lipids, sphingolipids, and cholesterol. youtube.com These rafts are thought to serve as platforms for protein signaling and sorting. nih.gov

To study this phenomenon in vitro, researchers create simplified model systems, often consisting of a mixture of a low-melting point, unsaturated or short-chain saturated lipid (to form the Ld phase) and a high-melting point, long-chain saturated lipid (to form a solid-ordered (So) or liquid-ordered (Lo) phase). nih.govscispace.com DLPC, with its short C12:0 acyl chains and very low transition temperature, is an ideal choice to represent the fluid Ld phase. nih.gov

A common model system combines DLPC with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a high-melting point lipid (55°C). In these binary mixtures, DSPC phase-separates to form gel-phase domains within the fluid DLPC background. nih.gov By forming these DLPC/DSPC supported lipid bilayers, researchers can investigate fundamental properties of membrane domains, such as their stability, lateral mobility, and the effects of lipid asymmetry. nih.gov Studies using atomic force microscopy (AFM) on such DLPC/DSPC bilayers have shown that the DSPC domains are laterally immobile, regardless of whether they are distributed symmetrically or asymmetrically across the two leaflets of the bilayer. nih.gov These models also allow for the investigation of lipid transport between leaflets, revealing a rapid, one-way "flip-flop" process at domain interfaces that moves DSPC to the leaflet already enriched in it, promoting the growth of asymmetric domains. nih.gov

| Lipid Component | Role in Model | Phase at Room Temp. | Key Characteristic |

|---|---|---|---|

| DLPC | Bulk Membrane | Liquid-disordered (Ld) | Fluid, low acyl chain order. |

| DSPC | Domain/Raft Model | Solid-ordered (So) | Rigid, high acyl chain order, forms distinct domains. |

Permeability and Transport Phenomena Across DLPC Bilayers

The passage of substances across a lipid bilayer is a fundamental aspect of membrane biophysics. L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) membranes, due to their well-defined properties, serve as a valuable model system for investigating these transport phenomena.

The movement of water and ions across DLPC membranes is governed by the principles of passive diffusion, where the high energy barrier of the hydrophobic core is the primary obstacle. The mechanisms, however, can be complex, involving not just simple dissolution and diffusion but also the formation of transient defects or pores within the bilayer structure.

Water Permeability: Water molecules, despite being polar, exhibit a surprisingly high permeability across lipid bilayers compared to ions. This is often explained by the solubility-diffusion model, where water molecules dissolve into the hydrocarbon core and then diffuse across. The permeability coefficient for water through DLPC bilayers has been a subject of both experimental and computational studies. Molecular dynamics simulations have provided insights into this process, suggesting that the diffusion rate of water can be higher in the center of the bilayer than in the bulk water phase. However, the exact mechanisms and the reasons for the anomalously high permeability are still areas of active research. The structure of the lipid itself plays a crucial role; for instance, membranes with lipids that have a larger area per molecule tend to show higher water permeability.

Ion Permeability: In contrast to water, ions face a much larger energy barrier to cross the hydrophobic membrane core due to their charge and strong hydration shells. The passive permeation of ions is generally very low, which is essential for maintaining ion gradients across cellular membranes. The process is thought to occur through mechanisms like the formation of transient, ion-induced defects or pores in the membrane. In this model, the strong electrostatic interaction between the ion and the polar water and lipid headgroups can pull these moieties into the nonpolar core, creating a temporary channel for the ion to pass.